molecular formula C19H17N5O3 B4166950 N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide

N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide

Cat. No. B4166950
M. Wt: 363.4 g/mol
InChI Key: GTNKTWDOMHKHKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide, also known as MPA-NP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent inhibitor of the protein kinase CK2, which plays a critical role in many cellular processes, including cell growth and proliferation, DNA damage response, and apoptosis.

Scientific Research Applications

N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide has been widely used in scientific research for its ability to inhibit CK2, which has been implicated in many diseases, including cancer, Alzheimer's disease, and viral infections. CK2 is known to play a critical role in the regulation of many cellular processes, including cell growth and proliferation, DNA damage response, and apoptosis. By inhibiting CK2, N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide has the potential to be used as a therapeutic agent for the treatment of these diseases.

Mechanism of Action

The mechanism of action of N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide involves the inhibition of CK2, which is a serine/threonine protein kinase that is involved in many cellular processes. CK2 is known to phosphorylate a wide range of substrates, including transcription factors, signaling proteins, and structural proteins. By inhibiting CK2, N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide can disrupt many cellular processes, leading to cell death or apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide have been extensively studied in vitro and in vivo. In vitro studies have shown that N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide can reduce tumor growth and improve survival rates in animal models of cancer. N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide in lab experiments is its high potency and specificity for CK2. This makes it an ideal tool for studying the role of CK2 in various cellular processes. However, one limitation of using N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide is its potential toxicity and off-target effects. Careful dose optimization and control experiments are necessary to ensure that the observed effects are specific to CK2 inhibition.

Future Directions

There are many future directions for the use of N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide in scientific research. One potential application is in the development of new cancer therapies that target CK2. N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide could also be used to study the role of CK2 in other diseases, such as Alzheimer's disease and viral infections. Additionally, N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide could be used as a tool to study the downstream effects of CK2 inhibition, such as changes in gene expression and protein phosphorylation. Overall, N-(6-methyl-2-pyridinyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide has the potential to be a valuable tool for studying the role of CK2 in various cellular processes and diseases.

properties

IUPAC Name

N-(6-methylpyridin-2-yl)-5-nitro-2-(pyridin-3-ylmethylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c1-13-4-2-6-18(22-13)23-19(25)16-10-15(24(26)27)7-8-17(16)21-12-14-5-3-9-20-11-14/h2-11,21H,12H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNKTWDOMHKHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.